Evidence Item 1: AEA vs. ACA Differential Cytotoxicity Across a Seven-Cancer-Cell-Line Panel with Normal Cell Sparing
In a direct head-to-head comparison across seven human cancer cell lines under identical 24 h treatment conditions, AEA and ACA exhibited markedly divergent potency profiles despite differing only by a 3-methoxy group. AEA was substantially more potent than ACA in hepatocellular carcinoma HepG2 (IC₅₀ 4.3 ± 0.5 µM vs. 18.0 ± 0.8 µM; 4.2-fold difference), prostate carcinoma PC-3 (IC₅₀ 13.8 ± 0.8 µM vs. 26.7 ± 2.3 µM; 1.9-fold), bladder carcinoma EJ-28 (IC₅₀ 4.2 ± 2.2 µM vs. 8.2 ± 0.9 µM), and MCF-7 breast adenocarcinoma (IC₅₀ 25.2 ± 0.6 µM vs. 30.0 ± 0.3 µM). In contrast, ACA was ~2-fold more potent in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ 4.8 ± 0.4 µM vs. 9.5 ± 0.3 µM for AEA). Both compounds maintained cell viability above 50% in normal human mammary epithelial cells (HMECs) at the highest tested concentration (50 µM), indicating cancer-selective cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) across seven human cancer cell lines and one normal cell line at 24 h |
|---|---|
| Target Compound Data | AEA IC₅₀ (µM): MDA-MB-231 9.5 ± 0.3; MCF-7 25.2 ± 0.6; RT-112 10.9 ± 2.4; EJ-28 4.2 ± 2.2; PC-3 13.8 ± 0.8; HSC-4 5.1 ± 0.2; HepG2 4.3 ± 0.5; HMECs >50 (non-toxic) |
| Comparator Or Baseline | ACA IC₅₀ (µM): MDA-MB-231 4.8 ± 0.4; MCF-7 30.0 ± 0.3; RT-112 14.1 ± 3.8; EJ-28 8.2 ± 0.9; PC-3 26.7 ± 2.3; HSC-4 5.5 ± 0.5; HepG2 18.0 ± 0.8; HMECs >50 (non-toxic) |
| Quantified Difference | AEA more potent than ACA by 4.2-fold (HepG2), 1.9-fold (PC-3), 2.0-fold (EJ-28); ACA more potent than AEA by 2.0-fold (MDA-MB-231); similar potency in HSC-4 and MCF-7 |
| Conditions | MTT assay; 24 h treatment; maximum test concentration 50 µM; data reported as mean ± SEM (n=3); HMECs as normal control |
Why This Matters
This cell-line-dependent potency inversion demonstrates that AEA and ACA are not interchangeable; researchers targeting hepatic, prostate, or bladder cancer models will obtain quantitatively superior responses with AEA, whereas ACA may be preferred specifically for MDA-MB-231 triple-negative breast cancer studies.
- [1] Azmi MN, et al. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1'S-1'-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells. Drug Des Devel Ther. 2017;11:2763-2777. Table 1. DOI: 10.2147/DDDT.S141628 View Source
